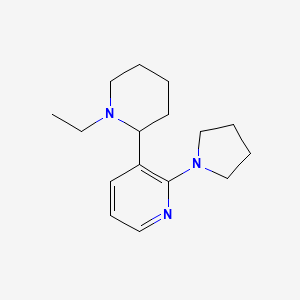

3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine

Beschreibung

3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a 1-ethylpiperidine moiety at position 3 and a pyrrolidine group at position 2. Its structure combines nitrogen-containing rings (piperidine and pyrrolidine) with a pyridine scaffold, making it a candidate for diverse pharmacological applications, particularly in targeting neurotransmitter receptors or kinases. The ethyl group on the piperidine ring may enhance lipophilicity and metabolic stability, while the pyrrolidine substituent could influence binding affinity through steric and electronic effects .

Eigenschaften

Molekularformel |

C16H25N3 |

|---|---|

Molekulargewicht |

259.39 g/mol |

IUPAC-Name |

3-(1-ethylpiperidin-2-yl)-2-pyrrolidin-1-ylpyridine |

InChI |

InChI=1S/C16H25N3/c1-2-18-11-4-3-9-15(18)14-8-7-10-17-16(14)19-12-5-6-13-19/h7-8,10,15H,2-6,9,11-13H2,1H3 |

InChI-Schlüssel |

OJNFZTVRYPEEHO-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCCCC1C2=C(N=CC=C2)N3CCCC3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridin beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiger Ansatz könnte Folgendes umfassen:

Bildung des Piperidinrings: Ausgehend von einem geeigneten Vorläufer kann der Piperidinring durch Cyclisierungsreaktionen synthetisiert werden.

Anlagerung der Ethylgruppe: Die Ethylgruppe kann durch Alkylierungsreaktionen eingeführt werden.

Bildung des Pyrrolidinrings: Ähnlich dem Piperidinring kann der Pyrrolidinring durch Cyclisierung gebildet werden.

Kopplung mit Pyridin: Der letzte Schritt beinhaltet die Kopplung des Piperidin- und Pyrrolidinrings mit dem Pyridinkern, häufig unter Verwendung palladiumkatalysierter Kreuzkupplungsreaktionen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren würden die Laborsynthese skalieren und die Reaktionsbedingungen für Ausbeute und Reinheit optimieren. Dies könnte kontinuierliche Flussreaktoren und fortschrittliche Reinigungstechniken wie Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Stickstoffatomen in den Piperidin- und Pyrrolidinringen.

Reduktion: Reduktionsreaktionen könnten auf den Pyridinring abzielen und ihn in ein Piperidinderivat umwandeln.

Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am Pyridinring.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktion: Katalysatoren wie Palladium auf Aktivkohle (Pd/C) mit Wasserstoffgas.

Substitution: Halogenierungsmittel oder Nukleophile wie Natriumhydrid.

Hauptprodukte

Die Hauptprodukte würden von den spezifischen Reaktionen abhängen, könnten aber verschiedene oxidierte oder reduzierte Derivate sowie substituierte Pyridinverbindungen umfassen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus würde vom spezifischen biologischen Ziel abhängen. Im Allgemeinen können Verbindungen mit Piperidin- und Pyrrolidinringen mit Neurotransmitterrezeptoren oder Enzymen interagieren und deren Aktivität modulieren. Der Pyridinring kann auch eine Rolle bei der Bindung an spezifische Stellen an Proteinen oder Nukleinsäuren spielen.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, compounds with piperidine and pyrrolidine rings can interact with neurotransmitter receptors or enzymes, modulating their activity. The pyridine ring may also play a role in binding to specific sites on proteins or nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Piperidine/Pyrrolidine-Substituted Pyridines

3-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine

- Structure : Differs in substitution pattern (piperidine at position 3, pyrrolidine at position 5).

- Synthesis : Synthesized via nucleophilic amination of methoxypyridine with amines, yielding 84% efficiency .

- Key Differences : The absence of an ethyl group on the piperidine ring may reduce lipophilicity compared to the target compound.

2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine

- Structure : Features a methyl group at position 2 and a propyl chain on the piperidine ring.

- Properties : The propyl substituent increases molecular weight (287.44 g/mol) and may alter receptor binding kinetics compared to the ethyl group in the target compound .

N-(2-(pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109)

Pyrimidine-Based Analogs

7d and 8d (Khurana et al., 2017)

- Structure: Pyrimidine rings with 4-cyanophenyl urea and pyrrolidinyl substituents.

- Activity: Exhibit potent allosteric modulation of cannabinoid receptor 1 (CB1), with binding affinities (KB) and cooperativity (α) comparable to PSNCBAM-1. The pyrrolidinyl group is critical for optimal activity, mirroring its role in the target compound .

Halogenated and Functionalized Derivatives

3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

- Structure : Bromo and fluoro substituents at positions 3 and 2.

- Applications : Halogens may improve binding selectivity or serve as handles for further functionalization. The absence of a piperidine ring limits direct pharmacological comparison but highlights synthetic versatility .

2-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester

Structural and Pharmacological Trends

Substituent Effects

| Compound | Key Substituents | Molecular Weight (g/mol) | Notable Activity |

|---|---|---|---|

| Target Compound | 1-Ethylpiperidine (C3), pyrrolidine (C2) | ~287* | Potential kinase/receptor modulation |

| 3-(Piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine | Piperidine (C3), pyrrolidine (C5) | 231.3 | N/A (synthetic intermediate) |

| 7d (Khurana et al., 2017) | Pyrimidine, 4-cyanophenyl, pyrrolidinyl | 378.4 | CB1 allosteric modulation (α = 2.1–3.0) |

| 2-Methyl-3-(1-propylpiperidin-2-yl)-6-(pyrrolidin-1-yl)pyridine | Methyl (C2), propylpiperidine | 287.44 | N/A (structural analog) |

*Estimated based on similar compounds.

- Ethyl vs.

- Pyrrolidine Positioning : Substitution at position 2 (target compound) versus position 5 (3-(piperidin-1-yl)-5-(pyrrolidin-1-yl)pyridine) may influence steric interactions with target proteins .

Biologische Aktivität

3-(1-Ethylpiperidin-2-yl)-2-(pyrrolidin-1-yl)pyridine, with the molecular formula and a molecular weight of approximately 259.39 g/mol, is a complex organic compound characterized by a bicyclic structure that incorporates nitrogen atoms. This unique configuration contributes to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Molecular Structure

The compound features a pyridine ring substituted at the 2-position with a pyrrolidine group and at the 3-position with an ethylpiperidine group. This structural arrangement is significant for its interaction with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₁₆H₂₅N₃ |

| Molecular Weight | 259.39 g/mol |

| CAS Number | 1352484-86-6 |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Receptor Binding Affinity : Studies have shown that this compound has significant binding affinity to certain neurotransmitter receptors, which may influence its pharmacological effects.

- Neuroactive Properties : Due to its structural similarities with known neuroactive compounds, it may exhibit potential in modulating neurological pathways, thus being investigated for applications in treating conditions such as anxiety and depression.

Case Studies and Research Findings

- Pharmacological Studies : In vitro studies have demonstrated that this compound interacts with dopamine and serotonin receptors, suggesting potential applications in psychiatric disorders.

- Toxicological Assessments : Preliminary toxicity studies indicate that the compound exhibits a favorable safety profile at therapeutic doses, although further research is necessary to fully understand its toxicological implications.

- Comparative Analysis : A comparative study of structurally similar compounds revealed that the presence of both ethylpiperidine and pyrrolidine moieties enhances the biological activity of this compound compared to simpler analogs.

Structure-Activity Relationship (SAR)

The unique combination of substituents in this compound allows for diverse functionalization possibilities:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(1-Methylpiperidin-4-yl)pyridine | Structure | Contains a methyl group on the piperidine ring, affecting its biological activity. |

| 2-(Pyrrolidin-1-yl)-3-pyridinol | Structure | Lacks the ethyl substitution; may show different solubility properties. |

| 1-(Pyridine-2-yl)-3-(pyrrolidin-1-yl)propanol | N/A | Features an alcohol functional group; may enhance solubility in polar solvents. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.